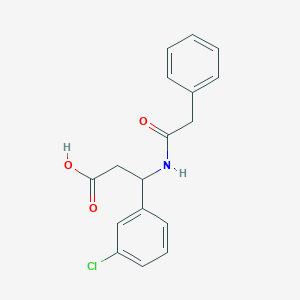
3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
描述
3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorophenyl group and a phenylacetamido group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid typically involves multi-step organic reactions. One common method might include:
Starting Materials: 3-chlorobenzaldehyde and phenylacetic acid.
Step 1: Formation of an intermediate by reacting 3-chlorobenzaldehyde with a suitable amine to form an imine.
Step 2: Reduction of the imine to form the corresponding amine.
Step 3: Acylation of the amine with phenylacetic acid to form the amide.
Step 4: Hydrolysis of the amide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include derivatives with different substituents on the aromatic ring.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Drug Development: Exploration as a lead compound for pharmaceuticals.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging or as a marker in diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agrochemicals: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)-3-(2-phenylacetamido)butanoic acid
- 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
- 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of both a chlorophenyl group and a phenylacetamido group provides a distinct set of chemical and biological interactions compared to other similar compounds.
属性
IUPAC Name |
3-(3-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNXJVGYPYRCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

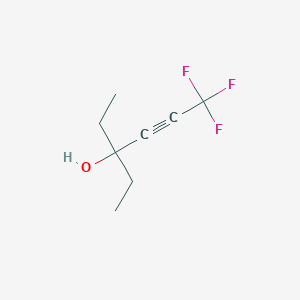
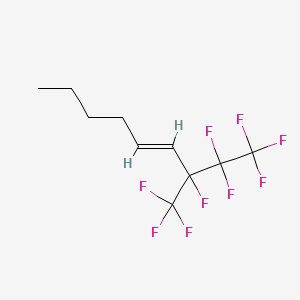
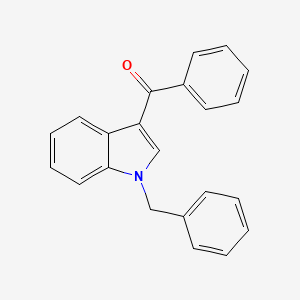
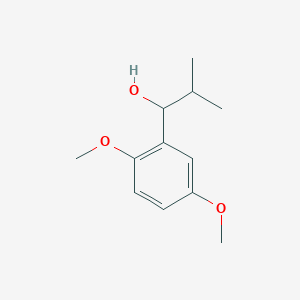
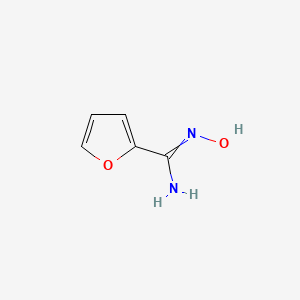
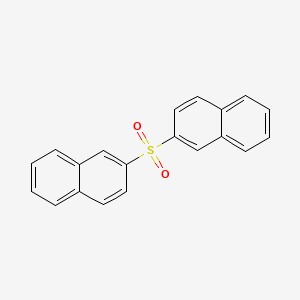
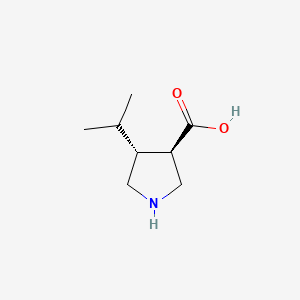
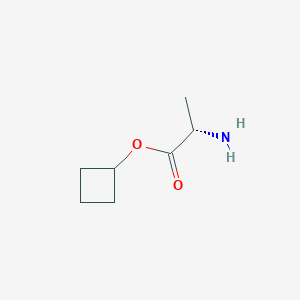

![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B3255993.png)
![N-(4-(4-AMINO-7-((1R,4R)-4-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-2-FLUOROPHENYL)-2,3-DICHLOROBENZENESULFONAMIDE](/img/structure/B3256006.png)


![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)
